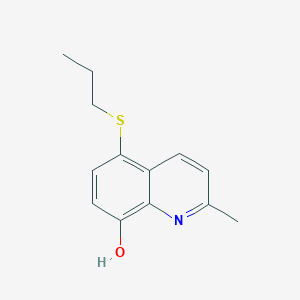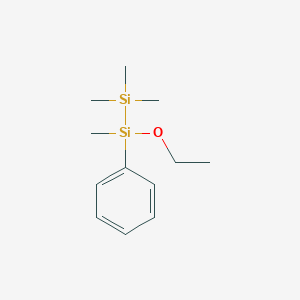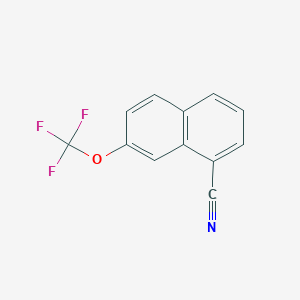
2-Methyl-5-(propylthio)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(propylthio)quinolin-8-ol is an organic compound derived from quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a methyl group at the second position, a propylthio group at the fifth position, and a hydroxyl group at the eighth position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propylthio)quinolin-8-ol typically involves the functionalization of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by substitution reactions to introduce the methyl and propylthio groups. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(propylthio)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different hydroquinoline derivatives.
Substitution: The methyl and propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
2-Methyl-5-(propylthio)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(propylthio)quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the eighth position can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the methyl and propylthio groups.
2-Methylquinoline: Similar to 2-Methyl-5-(propylthio)quinolin-8-ol but without the hydroxyl and propylthio groups.
5-Propylthioquinoline: Lacks the hydroxyl and methyl groups present in this compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the methyl and propylthio groups contribute to its hydrophobic interactions and overall stability .
Propiedades
Número CAS |
73113-06-1 |
|---|---|
Fórmula molecular |
C13H15NOS |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
2-methyl-5-propylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C13H15NOS/c1-3-8-16-12-7-6-11(15)13-10(12)5-4-9(2)14-13/h4-7,15H,3,8H2,1-2H3 |
Clave InChI |
ZDBDBDWQEXCUSW-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C2C=CC(=NC2=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)






![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)


